Fto-IN-8

Description

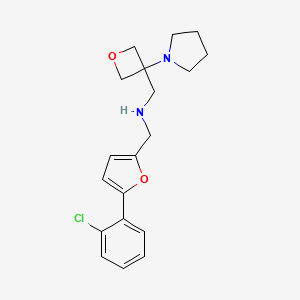

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23ClN2O2 |

|---|---|

Molecular Weight |

346.8 g/mol |

IUPAC Name |

1-[5-(2-chlorophenyl)furan-2-yl]-N-[(3-pyrrolidin-1-yloxetan-3-yl)methyl]methanamine |

InChI |

InChI=1S/C19H23ClN2O2/c20-17-6-2-1-5-16(17)18-8-7-15(24-18)11-21-12-19(13-23-14-19)22-9-3-4-10-22/h1-2,5-8,21H,3-4,9-14H2 |

InChI Key |

QHNARTNMADDQGU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2(COC2)CNCC3=CC=C(O3)C4=CC=CC=C4Cl |

Origin of Product |

United States |

Foundational & Exploratory

Fto-IN-8: A Technical Guide to its Mechanism of Action as a Novel FTO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fat mass and obesity-associated protein (FTO) is an N6-methyladenosine (m6A) RNA demethylase that has emerged as a significant therapeutic target in various diseases, including cancer and metabolic disorders. Fto-IN-8 is a small molecule inhibitor of FTO that has demonstrated anti-proliferative activity in cancer cell lines. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its biochemical and cellular effects. Detailed experimental protocols for key assays and visualizations of the relevant signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in regulating mRNA stability, splicing, and translation. The reversible nature of m6A methylation is maintained by a delicate balance between m6A methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated protein (FTO) was the first identified m6A demethylase, and its dysregulation has been implicated in the pathogenesis of numerous diseases.

This compound has been identified as an inhibitor of FTO's demethylase activity. By inhibiting FTO, this compound increases global m6A levels, leading to downstream effects on gene expression and cellular signaling pathways. This guide will delve into the specifics of its action, providing quantitative data, experimental methodologies, and visual representations of the underlying molecular processes.

Biochemical Activity and Potency

This compound directly targets and inhibits the enzymatic activity of the FTO protein. The primary quantitative measure of its potency is the half-maximal inhibitory concentration (IC50).

| Compound | Target | IC50 | Assay Type |

| This compound | FTO | 5.5 µM | Biochemical Demethylase Assay |

Cellular Mechanism of Action

In a cellular context, this compound exerts its effects by increasing the levels of m6A methylation on RNA. This leads to the modulation of various signaling pathways, most notably the Wnt/β-catenin and PI3K/Akt pathways, which are critical in cell proliferation, survival, and differentiation.

Inhibition of the Wnt/PI3K-Akt Signaling Pathway

Treatment of cancer cells with this compound has been shown to inhibit the Wnt/PI3K-Akt signaling cascade. The proposed mechanism involves the FTO-mediated regulation of key components within this pathway. By inhibiting FTO, this compound increases m6A levels on the transcripts of positive regulators of the Wnt/PI3K-Akt pathway, potentially leading to their degradation and subsequent pathway inactivation. This results in decreased proliferation and survival of cancer cells.

Anti-proliferative Effects

The inhibitory action of this compound on the Wnt/PI3K-Akt pathway culminates in anti-proliferative effects in various cancer cell lines.

| Cell Line | Cancer Type | EC50 |

| SNU16 | Gastric Cancer | 17.7 µM |

| KATOIII | Gastric Cancer | 35.9 µM |

| AGS | Gastric Cancer | 20.3 µM |

Experimental Protocols

FTO Enzymatic Inhibition Assay (Chemiluminescent)

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against FTO using a chemiluminescent assay.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA substrate

-

FTO Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid)

-

This compound (or other test inhibitor)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well white microplate

Procedure:

-

Prepare serial dilutions of this compound in FTO Assay Buffer.

-

In a 96-well plate, add 20 µL of the FTO Assay Buffer, 10 µL of the m6A-containing RNA substrate (e.g., 100 ng/µL), and 10 µL of the this compound dilution.

-

Initiate the reaction by adding 10 µL of recombinant FTO protein (e.g., 50 ng/µL) to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Wash the wells three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 50 µL of diluted anti-m6A antibody to each well and incubate at room temperature for 1 hour.

-

Wash the wells three times with wash buffer.

-

Add 50 µL of diluted HRP-conjugated secondary antibody to each well and incubate at room temperature for 30 minutes.

-

Wash the wells three times with wash buffer.

-

Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a microplate reader.

-

Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Cell Proliferation Assay (CCK-8)

This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cells using a Cell Counting Kit-8 (CCK-8) assay.[1][2][3][4][5][6][7]

Materials:

-

Cancer cell line (e.g., AGS, SNU16, KATOIII)

-

Complete cell culture medium

-

This compound

-

Cell Counting Kit-8 (CCK-8)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the EC50 value.

Visualizations

Signaling Pathways

References

- 1. biogot.com [biogot.com]

- 2. toolsbiotech.com [toolsbiotech.com]

- 3. dojindo.co.jp [dojindo.co.jp]

- 4. FTO effects the proliferation, invasion, and glycolytic metabolism of colon cancer by regulating PKM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dojindo.com [dojindo.com]

- 7. researchgate.net [researchgate.net]

Fto-IN-8: A Technical Guide to its Discovery and Development as a Potent FTO Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fto-IN-8, also known as FTO-43, has emerged as a significant small molecule inhibitor of the fat mass and obesity-associated protein (FTO), a key N6-methyladenosine (m6A) RNA demethylase. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the rational drug design process, starting from the lead compound FTO-04, and presents key quantitative data on its inhibitory potency and anti-proliferative effects in cancer cell lines. This document outlines the detailed experimental protocols for the core assays used in its characterization and visualizes the implicated signaling pathways and developmental logic through structured diagrams.

Discovery and Rational Design

The development of this compound stemmed from a focused effort to optimize a previously identified lead compound, FTO-04. FTO-04 was discovered through a structure-based design approach and demonstrated a competitive inhibition mechanism against FTO.[1][2] While FTO-04 showed promising selectivity for FTO over the homologous demethylase ALKBH5, its potency was modest, with an IC50 of approximately 3.39 μM.[1][3]

The optimization strategy leading to this compound involved the rational design of an oxetanyl class of FTO inhibitors derived from the FTO-04 scaffold.[1] This new class of compounds was designed to enhance potency and maintain high selectivity. This compound (FTO-43) emerged from this optimization process as a highly potent and selective inhibitor.[1]

Quantitative Data

This compound exhibits potent and specific inhibition of the FTO enzyme and demonstrates significant anti-proliferative activity against various cancer cell lines. The key quantitative metrics are summarized below.

| Parameter | Molecule | Value | Assay | Reference |

| IC50 | This compound (FTO-43) | 5.5 µM | In vitro FTO Inhibition Assay | [4] |

| IC50 | FTO-04 | 3.39 µM | In vitro FTO Inhibition Assay | [3] |

| IC50 (ALKBH5) | FTO-04 | 39.4 µM | In vitro ALKBH5 Inhibition Assay | [3] |

| EC50 | This compound (FTO-43) | 17.7 µM | Cell Viability Assay (SNU16) | [4] |

| EC50 | This compound (FTO-43) | 35.9 µM | Cell Viability Assay (KATOIII) | [4] |

| EC50 | This compound (FTO-43) | 20.3 µM | Cell Viability Assay (AGS) | [4] |

Mechanism of Action

This compound functions as a competitive inhibitor of FTO, binding to the enzyme's active site.[2] By inhibiting FTO's demethylase activity, this compound leads to an increase in the levels of N6-methyladenosine (m6A) and N6,2′-O-dimethyladenosine (m6Am) on RNA.[1][4] This alteration in the RNA methylome has been shown to impact downstream signaling pathways, notably the Wnt/PI3K-Akt pathway in gastric cancer cells.[4] The inhibition of FTO and subsequent increase in m6A levels are believed to suppress the proliferation of cancer cells.[5]

Impact on Wnt/PI3K-Akt Signaling Pathway

In gastric cancer cells, treatment with this compound has been shown to inhibit the Wnt/PI3K-Akt signaling pathway.[4] This pathway is crucial for cell proliferation, survival, and growth. The inhibition of FTO leads to an increase in m6A levels on the mRNA of key components of this pathway, which can alter their stability and translation, ultimately leading to the downregulation of the pathway's activity.[5] Specifically, FTO knockdown has been shown to inhibit the phosphorylation of Akt and S6, key downstream effectors of the PI3K pathway, and to increase the expression of the Wnt signaling inhibitor Axin1 while decreasing levels of β-catenin.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

In Vitro FTO Inhibition Assay

This fluorescence-based high-throughput assay is adapted from a previously described method.[1]

-

Principle: A non-fluorescent, m6A-containing RNA substrate ("m6A7-Broccoli") is incubated with FTO. Upon demethylation, the RNA aptamer ("Broccoli") can bind to the fluorophore DFHBI-1T, resulting in a fluorescent signal. The inhibitory effect of a compound is measured by the reduction in fluorescence.

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 6), 300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, and 2 mM ascorbic acid in RNase-free water.

-

m6A7-Broccoli RNA substrate.

-

Recombinant FTO enzyme.

-

This compound (or other test inhibitors) dissolved in DMSO.

-

Read Buffer: 250 mM HEPES (pH 9.0), 1 M KCl, 40 mM MgCl2, and 2.2 µM DFHBI-1T in RNase-free water.

-

-

Procedure:

-

Prepare reactions in a 96-well plate with a final volume of 200 µL.

-

To each well, add 7.5 µM m6A7-Broccoli RNA and 0.250 µM FTO in assay buffer.

-

Add this compound at concentrations ranging from 0.008 to 40 µM. The final DMSO concentration should be kept at 0.2%.

-

Prior to incubation, add 40 µL of read buffer to each well.

-

Incubate the plate at room temperature for 2 hours.

-

To allow for DFHBI-1T binding, incubate the plate at 4°C overnight (16 hours).

-

Measure fluorescence intensity using a plate reader with excitation at 485 nm and emission at 510 nm.

-

Generate sigmoidal dose-response curves to determine the IC50 value.

-

Cell Viability Assay

-

Principle: This assay determines the concentration of this compound that inhibits the growth of a cell population by 50% (EC50).

-

Cell Lines: Gastric cancer cell lines (e.g., AGS, SNU16, KATOIII).

-

Reagents:

-

Complete cell culture medium.

-

This compound dissolved in DMSO.

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) for 24, 48, and 72 hours.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the DMSO-treated control and plot dose-response curves to determine the EC50 values.

-

Western Blot Analysis for Wnt/PI3K-Akt Pathway

-

Principle: This technique is used to detect and quantify the levels of specific proteins in the Wnt/PI3K-Akt pathway to assess the effect of this compound.

-

Procedure:

-

Treat gastric cancer cells with this compound or a vehicle control for a specified time.

-

Lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for key pathway proteins (e.g., p-Akt, total Akt, β-catenin, GSK-3β, Axin1, p-S6, total S6).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.

-

Quantification of m6A by LC-MS/MS

-

Principle: This highly sensitive and specific method is used to quantify the absolute levels of m6A in total RNA or mRNA.

-

Procedure:

-

Isolate total RNA or mRNA from cells treated with this compound or a control.

-

Digest the RNA to single nucleosides using nuclease P1 and alkaline phosphatase.

-

Separate the nucleosides using liquid chromatography (LC).

-

Detect and quantify the amounts of adenosine (A) and m6A using tandem mass spectrometry (MS/MS).

-

Calculate the m6A/A ratio.

-

Conclusion and Future Directions

This compound represents a significant advancement in the development of selective FTO inhibitors. Its discovery through rational design based on the FTO-04 lead compound has yielded a potent tool for studying the biological roles of FTO and a promising candidate for further preclinical and clinical development as an anti-cancer agent. Future work should focus on comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of cancer. Further elucidation of the specific m6A-modified RNA targets that mediate its effects on the Wnt/PI3K-Akt pathway will provide deeper insights into its mechanism of action and may reveal novel therapeutic strategies. The detailed methodologies and data presented in this guide are intended to facilitate further research and development in this exciting area of RNA epigenetics.

References

- 1. Rational Design and Optimization of m6A-RNA Demethylase FTO Inhibitors as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Demethylase FTO enhances the PI3K/Akt signaling to promote gastric cancer malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Reduced m6A modification predicts malignant phenotypes and augmented Wnt/PI3K‐Akt signaling in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fto-IN-8: A Technical Guide to its Role in m6A Demethylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a critical role in regulating gene expression. The fat mass and obesity-associated (FTO) protein is the first identified m6A demethylase, removing the methyl group from m6A and influencing a wide array of biological processes. Fto-IN-8 is a small molecule inhibitor of the FTO protein. By inhibiting FTO's demethylase activity, this compound serves as a valuable chemical probe to study the functional roles of FTO and m6A methylation. This technical guide provides an in-depth overview of this compound, its mechanism of action, experimental protocols for its use, and its effects on cellular signaling pathways.

Introduction to FTO and m6A Demethylation

The FTO protein is an Fe(II)- and 2-oxoglutarate (2OG)-dependent dioxygenase that catalyzes the demethylation of N6-methyladenosine (m6A) in RNA.[1] This process is not a simple removal of a methyl group but rather an oxidative demethylation. FTO first oxidizes m6A to N6-hydroxymethyladenosine (hm6A) and subsequently to N6-formyladenosine (f6A), which are then thought to be hydrolyzed to adenosine.[2][3] This reversible nature of m6A modification, mediated by "writer" (methyltransferases), "eraser" (demethylases like FTO and ALKBH5), and "reader" (m6A-binding proteins) proteins, adds another layer of complexity to gene regulation.

The FTO-mediated demethylation of m6A has been implicated in various physiological and pathological processes, including energy homeostasis, adipogenesis, and cancer.[4][5] Consequently, inhibitors of FTO, such as this compound, are crucial tools for dissecting the intricate roles of m6A dynamics and for exploring potential therapeutic interventions.

This compound: A Potent FTO Inhibitor

This compound is a selective inhibitor of the FTO protein. Its primary role in m6A demethylation is to block the enzymatic activity of FTO, leading to an increase in the cellular levels of m6A.

Mechanism of Action

This compound functions as a competitive inhibitor of FTO, likely by binding to the active site of the enzyme and preventing the binding of its m6A-containing RNA substrate. This inhibition leads to a dose-dependent increase in global m6A levels within cells.

Quantitative Data

The following table summarizes the key quantitative data for this compound based on available literature.

| Parameter | Value | Cell Line/System | Reference |

| IC50 | 5.5 μM | Recombinant FTO | [6] |

| EC50 | 17.7 μM | SNU16 (Gastric Cancer) | [6] |

| EC50 | 35.9 μM | KATOIII (Gastric Cancer) | [6] |

| EC50 | 20.3 μM | AGS (Gastric Cancer) | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro FTO Demethylase Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is suitable for measuring the inhibitory effect of this compound on recombinant FTO.

Principle: An m6A-containing substrate is immobilized on a microplate. Active FTO demethylates the substrate. An anti-m6A antibody is used to detect the remaining m6A. The signal is inversely proportional to FTO activity.

Materials:

-

Recombinant FTO protein

-

This compound

-

m6A-containing RNA oligonucleotide substrate

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 50 µM (NH4)2Fe(SO4)2·6H2O, 50 µM 2-oxoglutarate, 1 mM ascorbate)

-

Anti-m6A antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 0.5 M H2SO4)

-

96-well microplate

Procedure:

-

Coat the microplate wells with the m6A-containing RNA substrate and incubate overnight at 4°C.

-

Wash the wells with a wash buffer (e.g., PBS with 0.05% Tween-20).

-

Prepare a reaction mixture containing assay buffer, recombinant FTO, and varying concentrations of this compound (or DMSO as a vehicle control).

-

Add the reaction mixture to the wells and incubate for 1-2 hours at 37°C.

-

Wash the wells to remove the reaction components.

-

Add the anti-m6A antibody and incubate for 1 hour at room temperature.

-

Wash the wells and add the HRP-conjugated secondary antibody. Incubate for 30 minutes at room temperature.

-

Wash the wells and add the TMB substrate. Incubate until a blue color develops.

-

Add the stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Calculate the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Quantification of Global m6A Levels by LC-MS/MS

This protocol describes the highly sensitive and accurate method for quantifying global m6A levels in total RNA from cells treated with this compound.

Principle: Total RNA is extracted and digested into single nucleosides. The amounts of adenosine (A) and N6-methyladenosine (m6A) are then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The ratio of m6A to A represents the global m6A level.

Materials:

-

Cells treated with this compound or vehicle control

-

RNA extraction kit

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS/MS system

-

Adenosine and m6A standards

Procedure:

-

Treat cells with the desired concentration of this compound for a specified time.

-

Extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Digest 1-2 µg of total RNA with nuclease P1 at 37°C for 2 hours.

-

Add bacterial alkaline phosphatase and incubate at 37°C for another 2 hours.

-

Filter the digested sample to remove enzymes.

-

Analyze the sample using an LC-MS/MS system. The separation is typically performed on a C18 column. The mass transitions for adenosine and m6A are monitored in positive ion mode.

-

Prepare a standard curve using known concentrations of adenosine and m6A to quantify the amounts in the samples.

-

Calculate the m6A/A ratio for each sample. An increase in this ratio in this compound treated cells indicates FTO inhibition.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm the direct binding of this compound to FTO within intact cells.

Principle: Ligand binding can stabilize a protein against thermal denaturation. In CETSA, cells are treated with the compound, heated, and then lysed. The amount of soluble protein remaining at different temperatures is quantified. A shift in the melting curve of the target protein in the presence of the ligand indicates target engagement.

Materials:

-

Cells

-

This compound

-

PBS

-

Lysis buffer (containing protease inhibitors)

-

SDS-PAGE and Western blotting reagents

-

Anti-FTO antibody

Procedure:

-

Treat cells with this compound or vehicle control for 1 hour.

-

Harvest the cells and resuspend them in PBS.

-

Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates at high speed to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Collect the supernatant and determine the protein concentration.

-

Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an anti-FTO antibody.

-

Quantify the band intensities and plot the percentage of soluble FTO against the temperature. A rightward shift in the melting curve for this compound treated cells compared to the control indicates stabilization of FTO and therefore, target engagement.

Signaling Pathways and Visualizations

This compound, by inhibiting FTO, can modulate various signaling pathways. One of the key pathways affected is the Wnt/PI3K-Akt signaling cascade.

This compound and the Wnt/PI3K-Akt Signaling Pathway

Inhibition of FTO by this compound has been shown to suppress the Wnt/PI3K-Akt signaling pathway in certain cancer cells.[6] Increased m6A levels in the transcripts of key components of this pathway can lead to their decreased stability or translation, ultimately resulting in the downregulation of the pathway's activity. This can contribute to the anti-proliferative effects of this compound.

Caption: this compound inhibits FTO, increasing m6A levels and downregulating the Wnt/PI3K-Akt pathway.

Experimental Workflow for Studying this compound

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound.

Caption: A typical workflow for investigating the mechanism of action of this compound.

Conclusion

This compound is a valuable pharmacological tool for probing the biological functions of the FTO m6A demethylase. Its ability to selectively inhibit FTO allows researchers to investigate the downstream consequences of increased m6A methylation on gene expression and cellular signaling. The experimental protocols and conceptual frameworks provided in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of RNA epigenetics and cancer biology. Further research utilizing this compound and similar inhibitors will undoubtedly continue to unravel the complex roles of m6A modification in health and disease.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 3. Quantitative analysis of m6A RNA modification by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m6A RNA Methylation Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 5. FTO inhibition mitigates high-fat diet-induced metabolic disturbances and cognitive decline in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epigentek.com [epigentek.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Biological Functions of FTO and the Chemical Probe Fto-IN-8

This technical guide provides a comprehensive overview of the fat mass and obesity-associated (FTO) protein, the first identified mRNA demethylase, and this compound, a chemical inhibitor used to probe its functions. We will delve into the core biological roles of FTO, its substrate specificity, and its involvement in key signaling pathways. Furthermore, this guide details the mechanism of action of this compound, presents its quantitative data, and provides key experimental protocols for studying FTO and its inhibitors.

The Biological Functions of the FTO Protein

The FTO protein is a member of the AlkB family of Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenases.[1] Initially linked to obesity through genome-wide association studies, FTO is now recognized as a critical regulator of gene expression through its RNA demethylase activity.[1][2]

Substrate Specificity and Demethylation Activity

FTO catalyzes the oxidative demethylation of various nucleotide modifications. While it was first found to act on 3-methylthymine (3-meT) in single-stranded DNA and 3-methyluracil (3-meU) in single-stranded RNA, its most significant and abundant substrate is N6-methyladenosine (m6A) in RNA.[3][4] The discovery of FTO's ability to reversibly demethylate m6A established the field of epitranscriptomics, revealing a new layer of gene regulation.[2]

FTO's substrate repertoire is diverse, and its activity can be influenced by the RNA species, sequence context, and subcellular localization.[1][2][5]

Table 1: Substrates of the FTO Protein

| Substrate | RNA Species | Cellular Context |

| N6-methyladenosine (m6A) | mRNA, snRNA | The most common and major substrate; regulates mRNA stability, splicing, and translation.[1][2][3] |

| N6,2'-O-dimethyladenosine (m6Am) | mRNA, snRNA | Found at the 5' cap of mRNA; FTO shows a preference for m6Am over internal m6A.[1][2] |

| N1-methyladenosine (m1A) | tRNA | FTO can demethylate m1A in tRNA, suggesting a role in tRNA biology.[1][2] |

| 3-methylthymine (3-meT) | ssDNA | One of the first identified substrates, though with lower efficiency compared to m6A.[3] |

| 3-methyluracil (3-meU) | ssRNA | Demethylated with low efficiency.[3][4] |

Role in Cellular Signaling and Biological Processes

FTO is implicated in a wide array of biological processes, from energy metabolism to cancer progression, primarily through its influence on gene expression via RNA demethylation.

-

Energy Homeostasis and Obesity: FTO is highly expressed in the hypothalamus, a key brain region for controlling energy balance.[6] Overexpression of FTO in mice leads to increased food intake and obesity, while FTO-deficient mice exhibit postnatal growth retardation and reduced adipose tissue.[1][7] FTO influences the expression of genes involved in appetite regulation and adipogenesis.[8][9]

-

Cancer: FTO acts as an oncogene in various cancers, including acute myeloid leukemia (AML) and breast cancer.[8][10][11] By demethylating specific mRNA transcripts, FTO can enhance the expression of pro-oncogenic genes, promoting cancer cell proliferation, self-renewal, and immune evasion.[10][12]

-

Neurological Functions: FTO plays a role in neurogenesis, learning, and memory.[7] Its deficiency has been shown to impair dopamine receptor-dependent neuronal activity.[7]

Key Signaling Pathways Modulated by FTO

FTO's regulatory effects are often mediated through its interaction with critical cellular signaling pathways.

-

mTOR Signaling: FTO is involved in the cellular sensing of amino acids and couples nutrient availability to the mTORC1 signaling pathway.[6][13] In the absence of amino acids, FTO is degraded, leading to reduced mTORC1 activity. Maintaining FTO levels during amino acid deprivation inappropriately sustains mTORC1 signaling.[6]

-

Wnt/β-Catenin Signaling: FTO has been shown to regulate the bifurcation of canonical and noncanonical Wnt signaling pathways.[14] FTO depletion can attenuate the canonical Wnt/β-catenin pathway by increasing the expression of the inhibitor DKK1, independent of its demethylase activity.[14]

-

CREB Signaling: In neuronal cells, FTO can interact with CaMKII, delaying the dephosphorylation of CREB.[15] This leads to increased expression of CREB target genes like NPY1R and BDNF, which are involved in regulating food intake and energy homeostasis.[15]

-

TGF-β Signaling: In the context of recurrent spontaneous abortion, increased FTO expression leads to decreased m6A modification of MEG3, which in turn affects the TGF-β signaling pathway, suppressing trophoblast invasion and proliferation.[16]

This compound: A Chemical Probe for FTO

This compound is a small molecule inhibitor of the FTO protein. It serves as a valuable chemical tool to study the biological consequences of FTO inhibition in various cellular contexts.

Mechanism of Action and Cellular Effects

This compound functions as an N6-methyladenosine demethylase inhibitor.[17] By blocking the catalytic activity of FTO, it leads to an increase in the cellular levels of m6A and m6Am.[17] This inhibitor has demonstrated anti-proliferative activity against cancer cells while showing no cytotoxicity to normal cells.[17] In gastric cancer cells, this compound has been shown to inhibit the Wnt/PI3K-Akt signaling pathway.[17]

Quantitative Data for this compound

The potency and efficacy of this compound have been characterized in various assays and cell lines.

Table 2: Quantitative Activity of this compound

| Parameter | Value | Cell Line / Context | Reference |

| IC50 | 5.5 µM | In vitro FTO demethylase activity | [17] |

| EC50 | 17.7 µM | Anti-proliferative activity in SNU16 gastric cancer cells | [17] |

| EC50 | 20.3 µM | Anti-proliferative activity in AGS gastric cancer cells | [17] |

| EC50 | 35.9 µM | Anti-proliferative activity in KATOIII gastric cancer cells | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of FTO and its inhibitors.

In Vitro FTO Demethylation Assay

This assay measures the ability of FTO to demethylate an m6A-containing RNA substrate in vitro.

Protocol:

-

Reagent Preparation:

-

5X FTO Reaction Buffer: 250 mM Tris-HCl (pH 7.5), 5 mM α-ketoglutarate (αKG), 5 mM L-ascorbic acid. Store at -20°C.[18]

-

Fe(II) Solution: Prepare a fresh 750 µM working solution of ammonium iron(II) sulfate in nuclease-free water from a 500 mM stock.[18][19]

-

m6A-containing RNA Substrate: A synthetic or in vitro transcribed RNA oligonucleotide containing one or more m6A modifications. Ensure the substrate is free of EDTA.[19]

-

FTO Enzyme: Recombinant human FTO protein.

-

-

Reaction Setup (25 µL total volume):

-

Incubation: Incubate the reaction mixture at 37°C for 1 hour.[19][20]

-

Reaction Quenching: Stop the reaction by adding EDTA to a final concentration of 1 mM or by treating with Proteinase K (0.8 units) at 37°C for 30-60 minutes to digest the FTO enzyme.[19][21]

-

RNA Purification: Purify the product RNA using a suitable RNA cleanup kit.[19]

-

Analysis:

-

Digest the purified RNA to nucleosides using a nucleoside digestion mix.[20]

-

Analyze the nucleoside mixture by UHPLC-MS to quantify the relative amounts of m6A and adenosine. The extent of demethylation is calculated from the reduction in the m6A peak and the corresponding increase in the adenosine peak.[20]

-

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the direct binding of a compound (e.g., this compound) to its target protein (FTO) in a cellular environment. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[22][23]

Protocol:

-

Cell Treatment: Culture cells to the desired confluency. Treat one set of cells with the inhibitor (e.g., this compound) at a specific concentration and a control set with DMSO for 1-2 hours.

-

Heating:

-

Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots at different temperatures for 3 minutes (e.g., a gradient from 40°C to 70°C). Include an unheated control.[24]

-

-

Cell Lysis: Lyse the cells by repeated freeze-thaw cycles (e.g., using liquid nitrogen and a 25°C water bath).[25]

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, precipitated proteins.[25]

-

Sample Preparation and Analysis:

-

Carefully collect the supernatant, which contains the soluble protein fraction.

-

Measure the total protein concentration in each sample.

-

Prepare samples for SDS-PAGE and Western blotting.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for FTO.

-

Use a suitable secondary antibody and detect the signal using chemiluminescence.

-

Quantify the band intensities.

-

-

Data Analysis: For each temperature point, normalize the FTO band intensity to the unheated control. Plot the percentage of soluble FTO against the temperature for both the inhibitor-treated and DMSO-treated samples. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[10]

Western Blotting for Protein Expression Analysis

Western blotting is used to detect changes in the expression levels of specific proteins (e.g., FTO, or downstream targets like PCNA, CD44) following genetic or pharmacological perturbation.[11]

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein lysates by boiling in Laemmli buffer. Load equal amounts of protein per lane onto a polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-FTO) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

References

- 1. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The multifaceted functions of the Fat mass and Obesity-associated protein (FTO) in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FTO gene - Wikipedia [en.wikipedia.org]

- 4. Crystal structure of the FTO protein reveals basis for its substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. pnas.org [pnas.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Frontiers | FTO – A Common Genetic Basis for Obesity and Cancer [frontiersin.org]

- 9. FTO mediates cell-autonomous effects on adipogenesis and adipocyte lipid content by regulating gene expression via 6mA DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Targeting FTO suppresses cancer stem cell maintenance and immune evasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Demethylase FTO inhibits the occurrence and development of triple-negative breast cancer by blocking m 6A-dependent miR-17-5p maturation-induced ZBTB4 depletion : FTO inhibits TNBC development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FTO controls CD8+ T cell survival and effector response by modulating m6A methylation of Fas - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role for the obesity-related FTO gene in the cellular sensing of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. life-science-alliance.org [life-science-alliance.org]

- 15. academic.oup.com [academic.oup.com]

- 16. FTO protein regulates the TGF-β signalling pathway through RNA N6-methyladenosine modification to induce unexplained recurrent spontaneous abortion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. neb.com [neb.com]

- 19. neb.com [neb.com]

- 20. neb.com [neb.com]

- 21. biorxiv.org [biorxiv.org]

- 22. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 24. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. scispace.com [scispace.com]

Fto-IN-8: A Comprehensive Technical Guide to Target Specificity and Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fto-IN-8, also identified as FTO-43, is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) and N6,2'-O-dimethyladenosine (m6Am) RNA demethylase. As FTO is implicated in various physiological processes and its dysregulation is linked to numerous diseases, including cancer, its targeted inhibition is of significant interest for therapeutic development. This technical guide provides an in-depth analysis of this compound's target specificity, off-target effects, and the methodologies used for its characterization. The information presented is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound for its potential application in preclinical studies.

Target Specificity and Potency

This compound is a competitive inhibitor of FTO, demonstrating significant potency in biochemical assays.[1] The inhibitory activity of this compound against FTO has been quantified, although reported IC50 values vary between sources. One source indicates an IC50 of 5.5 µM, while another reports a more potent IC50 of 1.0 µM.[1][2] This discrepancy may arise from different assay conditions, which underscores the importance of standardized experimental protocols.

A key aspect of a targeted inhibitor is its selectivity over other related proteins. This compound has been shown to be highly selective for FTO over the homologous m6A RNA demethylase ALKBH5, with a reported IC50 for ALKBH5 of greater than 40 µM.[2] This represents at least a 40-fold selectivity for FTO over ALKBH5.

Table 1: Biochemical Potency and Selectivity of this compound

| Target | IC50 (µM) | Notes |

| FTO | 1.0[2] / 5.5[1] | Competitive inhibitor. Discrepancy in reported values may be due to different assay conditions. |

| ALKBH5 | >40[2] | Demonstrates high selectivity for FTO over its homolog ALKBH5. |

Cellular Activity and Off-Target Effects

This compound exhibits anti-proliferative activity in various cancer cell lines, particularly in gastric cancer.[1] The half-maximal effective concentrations (EC50) for growth inhibition have been determined in several gastric cancer cell lines, demonstrating its potential as an anti-cancer agent. Importantly, this compound shows minimal cytotoxicity in normal colon cells, suggesting a favorable therapeutic window.[1]

Table 2: Anti-proliferative Activity of this compound in Human Cell Lines

| Cell Line | Cancer Type | EC50 (µM) | Notes |

| AGS | Gastric Cancer | 20.3[1] | - |

| SNU16 | Gastric Cancer | 17.7[1] | - |

| KATOIII | Gastric Cancer | 35.9[1] | - |

| CCD-841CoN | Normal Colon | >50[1] | Indicates low cytotoxicity in non-cancerous cells. |

While this compound demonstrates high selectivity against the closely related ALKBH5, a comprehensive off-target profile, such as a broad kinome scan, has not been reported in the available literature. Such studies are crucial for a complete understanding of its safety and for interpreting phenotypic outcomes in cellular and in vivo models.

Mechanism of Action in Cells

This compound's mechanism of action in a cellular context aligns with its inhibition of FTO's demethylase activity. Treatment of gastric cancer cells with this compound leads to an increase in the cellular levels of m6A and m6Am, consistent with the effects observed upon FTO knockdown.[1]

Furthermore, this compound has been shown to modulate key oncogenic signaling pathways. In gastric cancer cells, inhibition of FTO by this compound leads to the downregulation of the Wnt/PI3K-Akt signaling pathway.[1] This pathway is a critical regulator of cell proliferation, survival, and metastasis, and its inhibition likely contributes to the anti-cancer effects of this compound.

Experimental Protocols

FTO Biochemical Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of an inhibitor against FTO, based on a fluorescence-based assay.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA substrate (e.g., a specific oligonucleotide with a single m6A modification)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 100 µM (NH4)2Fe(SO4)2, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid, 0.1 mg/mL BSA, 0.01% Tween-20.

-

This compound (or other inhibitor) dissolved in DMSO

-

Detection reagent (specific to the assay format, e.g., a fluorescent probe that binds to the demethylated product)

-

384-well assay plates

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute the inhibitor in Assay Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., 1%).

-

In a 384-well plate, add the FTO enzyme and the m6A-containing RNA substrate to each well containing either the inhibitor or DMSO vehicle control.

-

Initiate the reaction by adding the co-factors (Fe(II) and α-ketoglutarate).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagent and incubate as required to allow for signal development.

-

Measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Fto-IN-8: A Technical Guide for Researchers in RNA Epigenetics

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fto-IN-8, a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), a key N6-methyladenosine (m6A) RNA demethylase. This compound serves as a valuable chemical probe for investigating the functional roles of FTO and the broader implications of RNA methylation in various biological processes, including cancer. This document details its mechanism of action, biochemical and cellular activities, and provides comprehensive experimental protocols for its application in research.

Introduction to FTO and RNA Epigenetics

N6-methyladenosine (m6A) is the most abundant internal modification on eukaryotic mRNA, dynamically regulating mRNA splicing, export, stability, and translation. The reversible nature of this modification is controlled by methyltransferases ("writers") and demethylases ("erasers"). The fat mass and obesity-associated (FTO) protein was the first identified m6A demethylase, playing a critical role in various cellular processes. Dysregulation of FTO has been implicated in numerous diseases, including cancer, where it often acts as an oncogene. Small molecule inhibitors of FTO, such as this compound, are crucial tools for elucidating the therapeutic potential of targeting RNA epigenetics.

This compound: Mechanism and Biochemical Profile

This compound (also known as FTO-43) is a potent inhibitor of the FTO N6-methyladenosine demethylase. By directly targeting the enzymatic activity of FTO, this compound leads to an increase in the global levels of m6A and N6,2′-O-dimethyladenosine (m6Am) within cells.

Biochemical Activity

The inhibitory potential of this compound against purified FTO has been determined through in vitro enzymatic assays.

| Parameter | Value | Assay Type |

| IC50 | 5.5 µM | FTO Demethylase Activity Assay |

Table 1: Biochemical inhibitory activity of this compound against FTO.

Cellular Activity

This compound exhibits anti-proliferative effects in various cancer cell lines, particularly in gastric cancer. Its efficacy in a cellular context is summarized by its half-maximal effective concentration (EC50) values.

| Cell Line | Cancer Type | EC50 |

| SNU16 | Gastric Cancer | 17.7 µM |

| KATOIII | Gastric Cancer | 35.9 µM |

| AGS | Gastric Cancer | 20.3 µM |

Table 2: Anti-proliferative activity of this compound in human cancer cell lines.[1]

Signaling Pathways Modulated by this compound

FTO has been shown to influence several key signaling pathways involved in cell growth, proliferation, and survival. This compound, by inhibiting FTO, can modulate these pathways, with notable effects on the Wnt/β-catenin and PI3K/Akt signaling cascades. In gastric cancer cells, treatment with this compound has been shown to inhibit Wnt/PI3K-Akt signaling.[1]

Figure 1. Proposed mechanism of this compound action on the Wnt/PI3K-Akt signaling pathway.

Experimental Protocols

The following section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro FTO Enzymatic Assay

This protocol is for measuring the direct inhibitory effect of this compound on FTO's demethylase activity.

Materials:

-

Recombinant human FTO protein

-

m6A-containing RNA oligonucleotide substrate

-

FTO Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5)

-

Cofactors: 75 µM Ammonium iron(II) sulfate, 1 mM α-ketoglutarate, 2 mM L-ascorbic acid

-

This compound (dissolved in DMSO)

-

Detection system (e.g., LC-MS/MS or a commercial chemiluminescent assay kit)

Procedure:

-

Prepare a reaction mixture containing FTO Reaction Buffer, cofactors, and the m6A-RNA substrate.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 100 µM) to the reaction mixture. Include a DMSO-only vehicle control.

-

Initiate the reaction by adding recombinant FTO protein.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction, for example, by adding Proteinase K followed by RNA purification.

-

Quantify the amount of demethylated product (adenosine) and remaining m6A substrate using LC-MS/MS or a suitable plate-based assay.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Proliferation Assay

This protocol assesses the anti-proliferative effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., AGS, SNU16, KATOIII)

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8), MTS, or resazurin)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound (e.g., 0-50 µM) for 24, 48, or 72 hours. Include a DMSO vehicle control.

-

At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance or fluorescence using a microplate reader.

-

Normalize the results to the vehicle control and calculate the EC50 values.

Figure 2. Workflow for assessing cell viability upon this compound treatment.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the phosphorylation status and protein levels of key components of the PI3K/Akt and Wnt/β-catenin pathways following this compound treatment.

Materials:

-

Cancer cells treated with this compound (and appropriate controls)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-β-catenin, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Treat cells with this compound at a selected concentration (e.g., 20 µM) for a specified time (e.g., 24 hours).

-

Lyse the cells and quantify the protein concentration.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to a loading control like GAPDH.

Methylated RNA Immunoprecipitation (MeRIP) followed by RT-qPCR

This protocol measures the change in m6A levels on specific target gene transcripts after this compound treatment.

Materials:

-

Total RNA extracted from cells treated with this compound or vehicle

-

mRNA purification kit (optional, but recommended)

-

RNA fragmentation buffer

-

MeRIP immunoprecipitation buffer

-

Anti-m6A antibody and IgG control

-

Protein A/G magnetic beads

-

RNA purification kit

-

RT-qPCR reagents and primers for target genes

Procedure:

-

Isolate total RNA from treated and control cells and purify mRNA.

-

Fragment the mRNA to ~100 nucleotide-long fragments.

-

Save a small portion of the fragmented RNA as "input" control.

-

Incubate the remaining fragmented RNA with an anti-m6A antibody or a control IgG overnight at 4°C.

-

Add Protein A/G magnetic beads to pull down the antibody-RNA complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute and purify the immunoprecipitated RNA.

-

Perform RT-qPCR on both the input and the immunoprecipitated RNA samples using primers specific to genes of interest.

-

Calculate the m6A enrichment for each target gene by normalizing the immunoprecipitated signal to the input signal and comparing the this compound treated sample to the vehicle control.

Conclusion

This compound is a valuable chemical tool for studying the biological functions of the FTO demethylase and the consequences of altered m6A RNA methylation. Its ability to inhibit cancer cell proliferation and modulate key oncogenic signaling pathways highlights the potential of targeting RNA epigenetics for therapeutic development. The protocols provided in this guide offer a framework for researchers to effectively utilize this compound in their investigations into the complex world of RNA modification.

References

Fto-IN-8: A Novel FTO Inhibitor for Cancer Research - A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on Fto-IN-8 (also known as FTO-43 N), a novel inhibitor of the N6-methyladenosine (m6A) demethylase, fat mass and obesity-associated protein (FTO). FTO is a critical enzyme in epigenetic regulation and has emerged as a promising target in oncology due to its role in various cancers, including gastric cancer, acute myeloid leukemia (AML), and glioblastoma. This document summarizes the quantitative data from initial studies, details the experimental protocols used for its characterization, and visualizes the associated signaling pathways and workflows.

Quantitative Data Summary

The anti-cancer activity of this compound has been quantified through various in vitro assays. The data highlights its potency and selectivity against different cancer cell lines.

| Parameter | Value | Cell Line / Target | Notes |

| IC50 | 5.5 µM | FTO enzyme | In vitro enzymatic assay.[1][2] |

| EC50 | 17.7 µM | SNU16 (Gastric Cancer) | Cell proliferation assay.[1][2] |

| EC50 | 20.3 µM | AGS (Gastric Cancer) | Cell proliferation assay.[1][2] |

| EC50 | 35.9 µM | KATOIII (Gastric Cancer) | Cell proliferation assay.[1][2] |

| Cytotoxicity | No significant toxicity | Normal colonic cells | Demonstrates selectivity for cancer cells.[1][2] |

Mechanism of Action

This compound functions as a competitive inhibitor of the FTO enzyme. By blocking the demethylase activity of FTO, this compound leads to an increase in the levels of m6A and m6Am methylation on RNA. This alteration in RNA epigenetics subsequently modulates the expression of oncogenes and tumor suppressors. A key mechanism identified in gastric cancer is the downregulation of the Wnt and PI3K-Akt signaling pathways following treatment with this compound.[1][3] This effect is comparable to that observed with FTO knockdown, confirming that FTO is a relevant cellular target of the compound.[1][3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial studies of this compound.

FTO Inhibition Assay (In Vitro)

This assay measures the ability of this compound to inhibit the demethylase activity of the FTO enzyme.

-

Reagents: Recombinant FTO enzyme, a synthetic m6A-containing RNA oligonucleotide substrate, alpha-ketoglutarate (α-KG), and a detection system to measure the product of the demethylation reaction.

-

Procedure:

-

The FTO enzyme is incubated with varying concentrations of this compound in an appropriate reaction buffer.

-

The m6A-containing RNA substrate and α-KG are added to initiate the demethylation reaction.

-

The reaction is allowed to proceed for a specified time at a controlled temperature.

-

The reaction is then quenched, and the amount of demethylated product is quantified using a suitable method, such as mass spectrometry or a fluorescence-based assay.

-

The IC50 value is calculated by plotting the percentage of FTO inhibition against the logarithm of the this compound concentration.

-

Cell Proliferation Assay (MTS Assay)

This assay determines the effect of this compound on the viability and proliferation of cancer cells.

-

Cell Lines: AGS, SNU16, KATOIII (gastric cancer), and a normal colon cell line (e.g., CCD841).

-

Reagents: Cell culture medium, fetal bovine serum (FBS), this compound, and MTS reagent.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound (e.g., 0-50 µM) for 24, 48, or 72 hours.

-

Following the treatment period, the MTS reagent is added to each well.

-

The plates are incubated for a specified time to allow for the conversion of the MTS tetrazolium salt to formazan by viable cells.

-

The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

The EC50 values are determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.

-

Western Blot Analysis for Signaling Pathway Components

This technique is used to assess the impact of this compound on the protein levels of key components in the Wnt and PI3K-Akt signaling pathways.

-

Cell Line: AGS (gastric cancer).

-

Reagents: this compound, lysis buffer, primary antibodies against proteins in the Wnt (e.g., β-catenin) and PI3K-Akt (e.g., phosphorylated Akt, total Akt) pathways, and a loading control (e.g., β-actin), and corresponding secondary antibodies.

-

Procedure:

-

AGS cells are treated with this compound at a specific concentration for a designated time.

-

The cells are then lysed to extract total protein.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight.

-

After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The band intensities are quantified and normalized to the loading control to determine the relative changes in protein expression.

-

Visualizations

Signaling Pathway of this compound in Gastric Cancer

Caption: this compound inhibits FTO, leading to the downregulation of Wnt and PI3K-Akt signaling pathways and subsequent inhibition of cancer cell proliferation.

Experimental Workflow for this compound Characterization

Caption: Workflow for the in vitro characterization of this compound, from initial enzymatic and cellular assays to the determination of its potency and mechanism.

References

Methodological & Application

Fto-IN-8: In Vitro Assay Protocol for a Novel FTO Inhibitor

For research use only. Not for use in diagnostic procedures.

Introduction

Fto-IN-8 is a small molecule inhibitor of the fat mass and obesity-associated protein (FTO), an N6-methyladenosine (m6A) RNA demethylase. The FTO enzyme plays a critical role in various biological processes, including nucleic acid demethylation, and has been identified as a potential therapeutic target in oncology. This compound has demonstrated anti-proliferative activity in cancer cells and has been shown to modulate the Wnt/PI3K-Akt signaling pathway.[1] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.

Data Presentation

The following table summarizes the in vitro inhibitory and cytotoxic activities of this compound.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| IC50 | 5.5 µM | FTO demethylase activity assay | [1] |

| EC50 | 17.7 µM | SNU16 (gastric cancer) | [1] |

| EC50 | 35.9 µM | KATOIII (gastric cancer) | [1] |

| EC50 | 20.3 µM | AGS (gastric cancer) | [1] |

Signaling Pathway

This compound has been reported to inhibit the Wnt/PI3K-Akt signaling pathway in gastric cancer cells.[1] The following diagram illustrates the simplified interplay between FTO and this critical cancer-related pathway. Downregulation of FTO activity by inhibitors like this compound can lead to an increase in global m6A levels, which in turn can affect the stability and translation of mRNAs of key signaling components.

Caption: FTO's role in the Wnt/PI3K-Akt signaling pathway.

Experimental Protocols

This section details a high-throughput in vitro assay to determine the inhibitory activity of this compound on FTO demethylase activity using a fluorescent probe. This method offers high sensitivity and is amenable to screening applications.

Principle of the Fluorescent Assay

The assay utilizes a specially designed oligonucleotide probe with a fluorophore and a quencher. The probe contains an N6-methyladenosine (m6A) modification within a specific sequence that forces it into a hairpin structure, bringing the fluorophore and quencher in close proximity and resulting in low fluorescence. Upon demethylation by FTO, the probe undergoes a conformational change to a linear duplex, separating the fluorophore and quencher, leading to a significant increase in fluorescence. The intensity of the fluorescence is directly proportional to the FTO activity.

Experimental Workflow

Caption: Workflow for the FTO in vitro inhibition assay.

Materials and Reagents

-

Recombinant human FTO protein

-

Fluorescent m6A oligonucleotide probe

-

This compound

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 µM Fe(II) (e.g., (NH4)2Fe(SO4)2·6H2O), 100 µM 2-oxoglutarate (α-KG), 2 mM L-ascorbic acid

-

Nuclease-free water

-

DMSO (for dissolving this compound)

-

384-well black microplates

Assay Protocol

-

Reagent Preparation:

-

Prepare the Assay Buffer fresh for each experiment.

-

Dilute the recombinant FTO enzyme to the desired concentration in Assay Buffer. The final concentration should be determined empirically, but a starting point of 0.5 µM can be used.

-

Dilute the fluorescent m6A probe to a working concentration (e.g., 10 µM) in Assay Buffer.

-

Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create a serial dilution of this compound in Assay Buffer to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

-

-

Assay Procedure:

-

To each well of a 384-well plate, add the following in order:

-

Assay Buffer

-

This compound dilution or vehicle control (Assay Buffer with the same percentage of DMSO as the inhibitor wells).

-

Diluted FTO enzyme solution.

-

-

Mix gently and pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the demethylation reaction by adding the diluted fluorescent m6A probe to each well.

-

Immediately place the plate in a microplate reader pre-heated to 37°C.

-

-

Data Acquisition:

-

Measure the fluorescence intensity at an excitation wavelength of 340 nm and an emission wavelength of 410 nm.

-

Readings can be taken in kinetic mode over a period of 30-60 minutes or as an endpoint reading after a fixed incubation time (e.g., 60 minutes).

-

-

Data Analysis:

-

For each concentration of this compound, calculate the percentage of FTO inhibition using the following formula: % Inhibition = 100 * (1 - (Fluorescence_inhibitor - Fluorescence_no_enzyme) / (Fluorescence_vehicle - Fluorescence_no_enzyme))

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

Cellular Proliferation Assay (CCK-8)

To assess the effect of this compound on cancer cell viability and proliferation, a Cell Counting Kit-8 (CCK-8) assay can be performed.

Protocol

-

Cell Seeding:

-

Seed cancer cells (e.g., SNU16, KATOIII, AGS) in a 96-well plate at a density of 5,000-10,000 cells per well.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0-50 µM). Include a vehicle control (medium with DMSO).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

CCK-8 Assay:

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration to determine the EC50 value.

-

Disclaimer

The provided protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to perform appropriate controls for all experiments.

References

Application Notes and Protocols for Fto-IN-8 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fto-IN-8 is a chemical inhibitor of the fat mass and obesity-associated protein (FTO), a key N6-methyladenosine (m6A) RNA demethylase. By inhibiting FTO, this compound provides a powerful tool to investigate the functional roles of FTO and m6A methylation in various biological processes. These application notes provide detailed protocols for the use of this compound in cell culture experiments, including methods for assessing its impact on cell viability, signaling pathways, and RNA methylation.

Mechanism of Action

This compound acts as a competitive inhibitor of FTO, binding to its active site and preventing the demethylation of m6A on RNA. This leads to an accumulation of m6A marks on target transcripts, which can subsequently influence their stability, translation, and splicing. The primary downstream effects of this compound are mediated through the modulation of the m6A epitranscriptome, impacting various signaling pathways crucial for cell growth, proliferation, and differentiation.

Data Presentation

This compound Activity and Efficacy

| Parameter | Cell Line | Value | Reference |

| IC50 | - | 5.5 µM | [1] |

| EC50 (Cell Growth) | SNU16 (Gastric Cancer) | 17.7 µM | [1] |

| KATOIII (Gastric Cancer) | 35.9 µM | [1] | |

| AGS (Gastric Cancer) | 20.3 µM | [1] |

Effects of this compound on m6A Levels

| Cell Line | Treatment Condition | Fold Change in m6A | Reference |

| Gastric Cancer AGS Cells | 0-50 µM, 24-72h | Increased m6A and m6Am levels | [1] |

Signaling Pathways and Experimental Workflows

FTO-Modulated Signaling Pathways

FTO has been shown to influence key cellular signaling pathways, including the Wnt and TGF-β pathways. Inhibition of FTO by this compound can therefore be expected to modulate these cascades.

References

Application Notes and Protocols for Measuring Fto-IN-8 Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and protocols for measuring the efficacy of Fto-IN-8, a small molecule inhibitor of the fat mass and obesity-associated (FTO) protein. The FTO protein is an N6-methyladenosine (m6A) RNA demethylase, and its dysregulation is implicated in various diseases, including cancer.[1] this compound has demonstrated anti-cancer cell proliferative activity and serves as a valuable tool for studying the therapeutic potential of FTO inhibition.[2]

FTO Signaling Pathway and Mechanism of Inhibition

The FTO protein is an Fe(II) and 2-oxoglutarate (2OG)-dependent dioxygenase that removes the methyl group from N6-methyladenosine (m6A) on RNA.[1][3] This demethylation activity modulates the expression of various genes involved in processes like cell proliferation, differentiation, and metabolism. In several cancers, FTO is overexpressed and promotes oncogenesis.[4][5] this compound acts as a competitive inhibitor, likely by occupying the substrate-binding site, thereby preventing the demethylation of m6A and leading to an accumulation of m6A levels in RNA. This can affect downstream signaling pathways, such as the Wnt/PI3K-Akt pathway, which is crucial for cell growth and survival.[2][6][7]

Data Presentation: Quantitative Efficacy of FTO Inhibitors

The following table summarizes the in vitro and cellular efficacy of this compound and other relevant FTO inhibitors.

| Compound | Assay Type | Cell Line / System | IC50 / EC50 Value | Reference |

| This compound | Enzymatic Inhibition | Recombinant FTO | 5.5 µM (IC50) | [2] |

| This compound | Cell Proliferation | SNU16 (Gastric Cancer) | 17.7 µM (EC50) | [2] |

| This compound | Cell Proliferation | KATOIII (Gastric Cancer) | 35.9 µM (EC50) | [2][6] |

| This compound | Cell Proliferation | AGS (Gastric Cancer) | 20.3 µM (EC50) | [2][6] |

| FTO-04 | Enzymatic Inhibition | Recombinant FTO | 1.48 ± 0.7 µM (IC50) | [8] |

| Fluorescein Derivatives | Enzymatic Inhibition | Recombinant FTO | 1.0 - 7.0 µM (IC50) | [1] |

| FB23-2 | Cell Proliferation | AML Cells | 0.8 - 16 µM (IC50) | [4] |

| CS1 (Bisantrene) | Enzymatic Inhibition | Recombinant FTO | Low nanomolar (IC50) | [4] |

| CS2 (Brequinar) | Enzymatic Inhibition | Recombinant FTO | Low nanomolar (IC50) | [4] |

Experimental Protocols

Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.

In Vitro FTO Enzymatic Inhibition Assay (Fluorescence-Based)

This assay measures the ability of this compound to inhibit the demethylase activity of recombinant FTO protein in a cell-free system. A common method utilizes a non-fluorescent methylated RNA substrate that becomes fluorescent upon demethylation by FTO.[1][8]

Protocol:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM NaHEPES, pH 6).[8]

-

Prepare solutions of recombinant FTO protein, cofactors (300 µM 2-oxoglutarate, 300 µM (NH4)2Fe(SO4)2·6H2O, 2 mM L-ascorbate), and the fluorescently-labeled m6A RNA substrate.[8]

-

Create a serial dilution of this compound in DMSO, with a corresponding DMSO-only control.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the reaction buffer, cofactors, and recombinant FTO protein.

-

Add the serially diluted this compound or DMSO control to the respective wells and pre-incubate for a short period (e.g., 15-30 minutes) at room temperature.

-

Initiate the demethylation reaction by adding the m6A RNA substrate to all wells.

-

Incubate the plate at room temperature for 2 hours, protected from light.[8]

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore.

-

Subtract the background fluorescence from wells containing no FTO enzyme.

-

Normalize the data to the DMSO control (100% activity) and a positive control inhibitor or no-enzyme control (0% activity).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[8]

-

Cellular m6A Quantification by Dot Blot Assay

This protocol determines if this compound increases global m6A levels in the mRNA of treated cells, confirming its intracellular activity.[6][7]

Protocol:

-

Cell Culture and Treatment:

-

mRNA Isolation:

-

Harvest the cells and isolate total RNA using a standard method (e.g., TRIzol reagent).

-

Purify mRNA from the total RNA using oligo(dT)-magnetic beads.

-

-

Dot Blot Procedure:

-

Denature the purified mRNA by heating at 65°C for 5 minutes.

-

Prepare serial dilutions of the mRNA samples.

-

Spot the denatured mRNA onto a nitrocellulose or nylon membrane and crosslink using a UV crosslinker.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for m6A overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

To normalize for the amount of RNA loaded, stain the membrane with methylene blue.

-

-

Data Analysis:

-

Quantify the dot intensity using densitometry software (e.g., ImageJ).

-

Normalize the m6A signal to the methylene blue staining intensity.

-

Compare the normalized m6A levels in this compound-treated cells to the DMSO-treated control cells.

-

Cell Proliferation Assay (e.g., MTT or CCK-8)

This assay measures the effect of this compound on the viability and proliferation of cancer cells.[9][10]

Protocol:

-

Cell Seeding:

-

Seed cancer cells (e.g., SNU16, KATOIII, AGS) in a 96-well plate at an appropriate density and allow them to adhere overnight.[6]

-

-

Compound Treatment:

-

MTT/CCK-8 Addition and Incubation:

-

Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

-

Data Acquisition and Analysis:

-

If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-